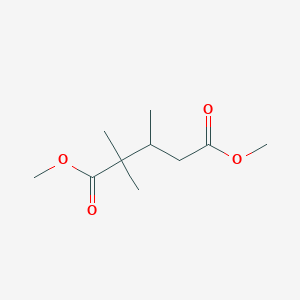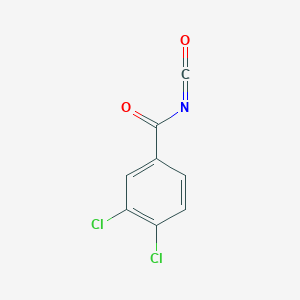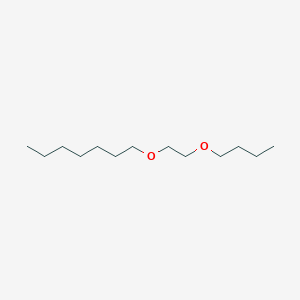
Dimethyl 2,2,3-trimethylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C₁₀H₁₈O₄. It is also known by its systematic name, pentanedioic acid, 2,2,3-trimethyl-, dimethyl ester. This compound is a diester derivative of glutaric acid and is characterized by its branched structure, which includes three methyl groups attached to the pentanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylpentanedioate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 2,2,3-trimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Additionally, purification steps like distillation and crystallization are employed to obtain the final compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,3-trimethylglutaric acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2,3-trimethylglutaric acid and methanol.
Reduction: 2,2,3-trimethylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways involving esterases.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2,3-trimethylpentanedioate primarily involves its hydrolysis to release 2,2,3-trimethylglutaric acid and methanol. The ester bonds are cleaved by esterases, enzymes that catalyze the hydrolysis of ester compounds. The resulting acid can then participate in various metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl glutarate: A diester of glutaric acid without the additional methyl groups.
Dimethyl succinate: A diester of succinic acid, which has a shorter carbon chain.
Dimethyl adipate: A diester of adipic acid, which has a longer carbon chain.
Uniqueness
Dimethyl 2,2,3-trimethylpentanedioate is unique due to the presence of three methyl groups on the pentanedioate backbone. These methyl groups confer distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
Propiedades
Número CAS |
101803-94-5 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
dimethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(6-8(11)13-4)10(2,3)9(12)14-5/h7H,6H2,1-5H3 |
Clave InChI |
JKDRLLNFMYFMCN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)



![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)

